2-(3-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core, substituted with a 3-fluorophenyl group at the 2-position and methoxy groups at the 5 and 6 positions. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 2,4-dimethoxybenzaldehyde, and ethyl acetoacetate.
Condensation Reaction: The first step involves the condensation of 3-fluoroaniline with 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate under basic conditions to form the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the methoxy and fluorophenyl substitutions.
2-Phenylquinolinone: A derivative with a phenyl group at the 2-position instead of a fluorophenyl group.
5,6-Dimethoxyquinolinone: A compound with methoxy groups at the 5 and 6 positions but lacking the fluorophenyl group.
Uniqueness
4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- is unique due to the presence of both the 3-fluorophenyl and 5,6-dimethoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H14FNO3 |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-7-6-12-16(17(15)22-2)14(20)9-13(19-12)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,20) |
InChI Key |
BMXNKNOACDCIFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.